
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene
Übersicht
Beschreibung
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene is an organic compound with the molecular formula C9H11BrO2S. It is a white crystalline solid or powder with a melting point of approximately 60-62°C . This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(2-(methylsulfonyl)ethyl)benzene using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process . Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various solvents like toluene or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene involves its ability to participate in various chemical reactions due to the presence of the bromine and methylsulfonyl groups. The bromine atom can act as a leaving group in substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction . These functional groups enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(methylsulfonyl)benzene: This compound lacks the ethyl group, making it less versatile in certain reactions.
4-Bromophenyl methyl sulfone: Similar to this compound but with different reactivity due to the absence of the ethyl group.
1-Bromo-4-(trimethylsilyl)benzene: This compound has a trimethylsilyl group instead of a methylsulfonyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromine and methylsulfonyl groups, which provide distinct reactivity and versatility in various chemical reactions .
Eigenschaften
IUPAC Name |
1-bromo-4-(2-methylsulfonylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZMLTGPVNAIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


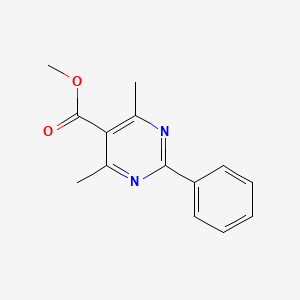
![Ethyl 3-(((trifluoromethyl)sulfonyl)oxy)furo[2,3-c]pyridine-2-carboxylate](/img/structure/B1397115.png)
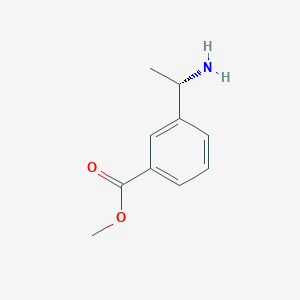


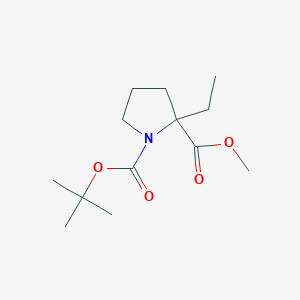



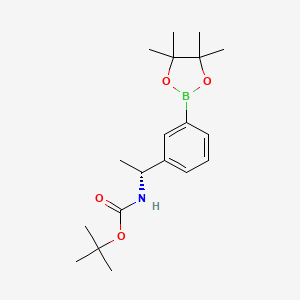
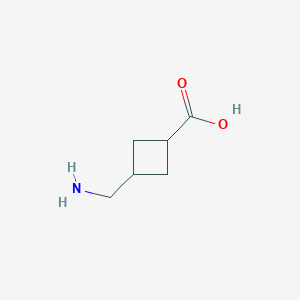
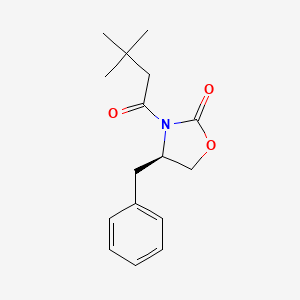
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)

